molecular formula C12H13N3O2 B7140203 N-(3-cyanopyridin-4-yl)-2-methyloxolane-2-carboxamide

N-(3-cyanopyridin-4-yl)-2-methyloxolane-2-carboxamide

Cat. No.: B7140203
M. Wt: 231.25 g/mol
InChI Key: CUTLNXFXQYLOPX-UHFFFAOYSA-N
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Description

N-(3-cyanopyridin-4-yl)-2-methyloxolane-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules.

Properties

IUPAC Name

N-(3-cyanopyridin-4-yl)-2-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-12(4-2-6-17-12)11(16)15-10-3-5-14-8-9(10)7-13/h3,5,8H,2,4,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTLNXFXQYLOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)NC2=C(C=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanopyridin-4-yl)-2-methyloxolane-2-carboxamide typically involves the reaction of 3-cyanopyridine with 2-methyloxolane-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanopyridin-4-yl)-2-methyloxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

N-(3-cyanopyridin-4-yl)-2-methyloxolane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanopyridin-4-yl)-2-methyloxolane-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-cyanopyridine: A simpler pyridine derivative with similar chemical properties.

    2-methyloxolane-2-carboxylic acid: A precursor in the synthesis of the target compound.

    N-(4-pyridyl)-2-methyloxolane-2-carboxamide: A structurally similar compound with potential pharmacological activities.

Uniqueness

N-(3-cyanopyridin-4-yl)-2-methyloxolane-2-carboxamide is unique due to the presence of both the cyanopyridine and methyloxolane moieties, which confer distinct chemical and biological properties.

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